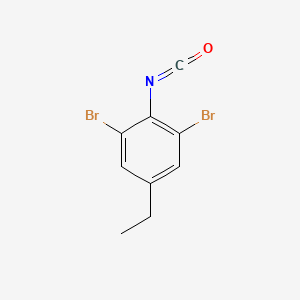
1,3-Dibromo-5-ethyl-2-isocyanatobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dibromo-5-ethyl-2-isocyanatobenzene is an organic compound with the molecular formula C9H7Br2NO. It is a derivative of benzene, where two bromine atoms, an ethyl group, and an isocyanate group are substituted at specific positions on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dibromo-5-ethyl-2-isocyanatobenzene can be synthesized through a multi-step process involving the bromination of ethylbenzene followed by the introduction of the isocyanate group. The general synthetic route is as follows:
Bromination of Ethylbenzene: Ethylbenzene is subjected to bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). This step introduces bromine atoms at the 1 and 3 positions of the benzene ring.
Formation of Isocyanate Group: The dibromoethylbenzene intermediate is then reacted with phosgene (COCl2) to introduce the isocyanate group at the 2 position. This reaction is typically carried out under controlled conditions to ensure the selective formation of the isocyanate group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-5-ethyl-2-isocyanatobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides. These reactions typically occur under mild conditions using appropriate catalysts.
Addition Reactions: The isocyanate group can undergo addition reactions with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids, respectively.
Oxidation and Reduction Reactions: The ethyl group can be oxidized to form carboxylic acids or reduced to form ethyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2), thiourea, and sodium alkoxides. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Addition Reactions: Reagents such as alcohols, amines, and water are used under mild conditions, often at room temperature or slightly elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation, while reducing agents such as lithium aluminum hydride (LiAlH4) are used for reduction.
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives with various functional groups replacing the bromine atoms.
Addition Reactions: Products include urethanes, ureas, and carbamic acids.
Oxidation and Reduction Reactions: Products include carboxylic acids and ethyl derivatives.
Scientific Research Applications
1,3-Dibromo-5-ethyl-2-isocyanatobenzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its ability to react with nucleophilic amino acid residues.
Medicine: It is investigated for its potential use in drug development, particularly in the design of inhibitors for specific enzymes and receptors.
Industry: The compound is used in the production of specialty chemicals, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 1,3-dibromo-5-ethyl-2-isocyanatobenzene involves its reactivity with nucleophiles. The isocyanate group readily reacts with nucleophilic groups such as hydroxyl, amino, and thiol groups, forming stable covalent bonds. This reactivity is exploited in various applications, including enzyme inhibition and protein modification. The bromine atoms also participate in substitution reactions, further expanding the compound’s utility in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
1,3-Dibromo-5-isocyanatobenzene: Similar structure but lacks the ethyl group, resulting in different reactivity and applications.
1,3-Dibromo-5,5-dimethylhydantoin: Contains a hydantoin ring instead of the benzene ring, leading to different chemical properties and uses.
1,3-Dibromo-5-ethylbenzene: Lacks the isocyanate group, limiting its reactivity compared to 1,3-dibromo-5-ethyl-2-isocyanatobenzene.
Uniqueness
This compound is unique due to the presence of both bromine atoms and the isocyanate group on the benzene ring. This combination of functional groups provides a versatile platform for various chemical reactions and applications, making it a valuable compound in scientific research and industrial processes.
Properties
CAS No. |
77159-78-5 |
|---|---|
Molecular Formula |
C9H7Br2NO |
Molecular Weight |
304.97 g/mol |
IUPAC Name |
1,3-dibromo-5-ethyl-2-isocyanatobenzene |
InChI |
InChI=1S/C9H7Br2NO/c1-2-6-3-7(10)9(12-5-13)8(11)4-6/h3-4H,2H2,1H3 |
InChI Key |
ZUGFMSUPRVJBHD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C(=C1)Br)N=C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















